molecular formula C34H45Cl2N7O3 B13857040 1-Methyl-4-propylpiperazine Bosutinib

1-Methyl-4-propylpiperazine Bosutinib

Cat. No.: B13857040
M. Wt: 670.7 g/mol
InChI Key: KREAHQAQNLTGOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-4-propylpiperazine Bosutinib is a chemical analog or potential impurity of the pharmaceutical agent bosutinib, which is a potent, orally bioavailable dual inhibitor of Src and Abl tyrosine kinases . Bosutinib is approved for the treatment of Philadelphia chromosome-positive (Ph+) chronic myelogenous leukemia (CML) in patients who have developed resistance or intolerance to prior therapy . Its primary mechanism of action involves the competitive inhibition of ATP binding to the Bcr-Abl oncoprotein, the constitutively active tyrosine kinase that drives the pathogenesis of CML . Furthermore, bosutinib exerts inhibitory activity against a range of other kinases, including those of the Sterile 20 (STE) family, but notably lacks significant activity against c-Kit or PDGFR, which may influence its side-effect profile . This specific compound, this compound, is of high value in pharmaceutical research for use as an analytical reference standard. It is critical for studies focused on the synthesis, purification, and quality control of bosutinib, particularly in the identification and quantification of process-related impurities and degradation products to ensure the safety and efficacy of the final drug substance . Researchers will find this compound essential for investigating structure-activity relationships (SAR) within the 3-quinolinecarbonitrile class of kinase inhibitors and for profiling the metabolic pathways of bosutinib, which is primarily metabolized by the hepatic enzyme CYP3A4 . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C34H45Cl2N7O3

Molecular Weight

670.7 g/mol

IUPAC Name

4-[2,4-dichloro-5-methoxy-N-[3-(4-methylpiperazin-1-yl)propyl]anilino]-6-methoxy-7-[3-(4-methylpiperazin-1-yl)propoxy]quinoline-3-carbonitrile

InChI

InChI=1S/C34H45Cl2N7O3/c1-39-10-14-41(15-11-39)7-5-9-43(30-22-31(44-3)28(36)20-27(30)35)34-25(23-37)24-38-29-21-33(32(45-4)19-26(29)34)46-18-6-8-42-16-12-40(2)13-17-42/h19-22,24H,5-18H2,1-4H3

InChI Key

KREAHQAQNLTGOU-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CCCN(C2=CC(=C(C=C2Cl)Cl)OC)C3=C(C=NC4=CC(=C(C=C43)OC)OCCCN5CCN(CC5)C)C#N

Origin of Product

United States

Preparation Methods

Novel Synthetic Route from 3-Methoxy-4-hydroxybenzoic Acid

A significant study demonstrated a novel synthesis starting from 3-methoxy-4-hydroxybenzoic acid involving esterification, alkylation, nitration, reduction, cyclization, chlorination, and two successive amination steps to yield Bosutinib derivatives. The intermediates and final product were characterized by:

This method is noted for its stepwise control and high purity output, making it suitable for pharmaceutical-grade synthesis.

Impurities and Related Compounds

Studies have identified various impurities related to Bosutinib synthesis, including nitrosopiperazine derivatives and bis-amide compounds. Monitoring and controlling these impurities is crucial for regulatory compliance and drug safety.

Data Table: Physical and Chemical Properties of Key Intermediates

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notes
3-Methoxy-4-hydroxybenzoic acid C8H8O4 168.15 Phenol, carboxylic acid, methoxy Starting material
Methyl 3-methoxy-4-hydroxybenzoate (ester) C9H10O4 182.17 Ester, phenol, methoxy Esterified intermediate
Nitro-substituted aromatic intermediate Variable Variable Nitro group, aromatic ring Formed post-nitration
Amino-substituted intermediate Variable Variable Amine group, aromatic ring After reduction step
Chlorinated quinoline derivative Variable Variable Chlorine atoms, quinoline ring Post-chlorination
1-Methyl-4-propylpiperazine Bosutinib (final) C34H45Cl2N7O3 670.7 Piperazine, quinoline, methoxy, chloro Target compound

This table summarizes the chemical nature and molecular weights of important intermediates and the final product.

Chemical Reactions Analysis

1-Methyl-4-propylpiperazine Bosutinib undergoes several types of chemical reactions, including:

Scientific Research Applications

1-Methyl-4-propylpiperazine Bosutinib has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-4-propylpiperazine Bosutinib involves the inhibition of the BCR-ABL kinase, which is responsible for the proliferation of leukemic cells. It also inhibits Src-family kinases, including Src, Lyn, and Hck . This dual inhibition disrupts multiple signaling pathways, leading to the suppression of cancer cell growth and proliferation .

Comparison with Similar Compounds

Key Observations :

  • Bosutinib’s quinoline core and piperazine-propoxy chain differentiate it from non-oncological piperazines (e.g., Cyclizine, mCPP).
  • Substitutions on the phenyl ring (e.g., dichloro-methoxy in Bosutinib vs. trifluoromethyl in TFMPP) dictate target specificity .

Mechanism of Action Comparison

Compound Primary Targets Kinase Inhibition Profile Cellular Effect
Bosutinib Bcr-Abl, Src kinases IC₅₀: 1.2 nM (Abl), 1.0 nM (Src) Apoptosis in CML cells, tumor regression
Imatinib Bcr-Abl, c-Kit IC₅₀: 250 nM (Abl) Competitive ATP-binding inhibition
Ponatinib Bcr-Abl (including T315I mutant) IC₅₀: 0.5 nM (Abl) Overcomes kinase domain mutations
Cyclizine Histamine H₁ receptors N/A Anti-emetic, anti-motion sickness

Notable Findings:

  • Bosutinib’s dual inhibition of Src and Abl kinases provides broader activity against resistant CML clones compared to Imatinib .
  • Unlike Ponatinib, Bosutinib lacks efficacy against the T315I mutation but has a milder toxicity profile .

Efficacy and Toxicity Profiles

In Vitro and In Vivo Efficacy

  • Bosutinib: Reduces Bcr-Abl phosphorylation at 10 nM, achieving complete regression of K562 xenografts in mice at 100 mg/kg/day .
  • SKI-606 (Bosutinib analog) : Demonstrates comparable antiproliferative activity but requires higher doses for similar effects .
  • Cyclizine Derivatives (Cycl-1, Cycl-2) : Exhibit negligible kinase inhibition, emphasizing structural specificity for oncological activity .

Toxicity Data

Compound Oral Rat LD₅₀ (mol/kg) Hepatotoxicity Bioavailability
Bosutinib 2.805 Yes High
Baicalein 2.279 No High
Myricetin 2.358 No Low
Quercetin 2.295 No High

Critical Insights :

  • Bosutinib’s hepatotoxicity distinguishes it from natural flavonoids like Baicalein .
  • High bioavailability (>90%) ensures therapeutic plasma concentrations, unlike Myricetin .

Pharmaceutical and Analytical Considerations

  • Formulation Stability: Bosutinib monohydrate (Form I) exhibits superior solubility and stability compared to hygroscopic analogs, enabling robust solid dosage forms .

Q & A

Basic Research Questions

Q. What are the key structural features of 1-Methyl-4-propylpiperazine Bosutinib that influence its pharmacokinetic properties?

  • Methodological Answer : The compound’s bioavailability is influenced by its molecular weight (342.9 g/mol), solubility in aqueous buffers, and logP value (lipophilicity). Researchers should use high-performance liquid chromatography (HPLC) to assess purity (>98%) and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity, particularly the piperazine and propyl substituents. Stability under varying pH and temperature conditions should be tested using accelerated degradation studies .

Q. What in vitro models are suitable for preliminary screening of this compound’s antileukemic activity?

  • Methodological Answer : The HL-60 human promyelocytic leukemia cell line is widely used to evaluate differentiation markers (e.g., CD11b expression) and cell cycle arrest (G1/G0 phase). Dose-response experiments (0.1–10 µM) combined with retinoid acid (RA) can quantify synergistic effects via flow cytometry and Western blotting for Src kinase inhibition .

Q. How can researchers validate the metabolic stability of this compound?

  • Methodological Answer : Incubate the compound with human liver microsomes (HLMs) and CYP3A4 enzyme assays. Use liquid chromatography-mass spectrometry (LC-MS) to identify major metabolites (e.g., oxidized or N-desmethyl derivatives). Monitor half-life (t½) and intrinsic clearance (CLint) to compare with bosutinib’s known slow metabolism (t½: 32–41 hours) .

Advanced Research Questions

Q. How should experimental designs address contradictions in reported CYP3A4-mediated metabolism data for this compound?

  • Methodological Answer : Discrepancies may arise from interspecies variability (e.g., murine vs. human microsomes) or assay conditions (e.g., NADPH concentration). Researchers should standardize protocols using pooled HLMs, validate findings with recombinant CYP3A4 isoforms, and employ pharmacokinetic modeling to reconcile in vitro-in vivo extrapolation (IVIVE) disparities .

Q. What strategies optimize the synthesis of this compound analogs to enhance kinase selectivity?

  • Methodological Answer : Use structure-activity relationship (SAR) studies to modify the piperazine ring’s substituents. For example:

  • Replace the propyl group with fluorinated alkyl chains to improve membrane permeability.
  • Introduce sulfonamide moieties to enhance binding to kinase ATP pockets.
    Validate selectivity via kinase profiling panels (e.g., Src, Abl, EGFR) and molecular docking simulations (AutoDock Vina) .

Q. How can computational modeling predict off-target interactions of this compound with non-kinase proteins?

  • Methodological Answer : Perform molecular dynamics (MD) simulations (GROMACS) to assess binding to cytochrome P450 enzymes or transporters (e.g., P-gp). Use pharmacophore modeling (Schrödinger Phase) to identify structural motifs prone to off-target binding. Cross-validate predictions with radioligand displacement assays .

Q. What experimental approaches resolve conflicting data on this compound’s efficacy in tyrosine kinase inhibitor (TKI)-resistant CML models?

  • Methodological Answer : Generate TKI-resistant cell lines (e.g., BCR-ABL1 T315I mutants) and test compound efficacy via:

  • Proliferation assays : IC50 determination using CellTiter-Glo.
  • Apoptosis markers : Caspase-3/7 activation and Annexin V staining.
    Compare results with bosutinib’s progression-free survival (PFS) data from clinical trials to contextualize translational relevance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.